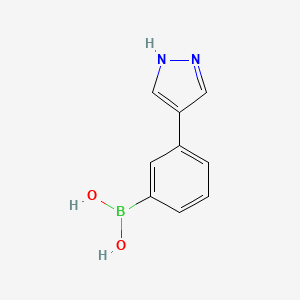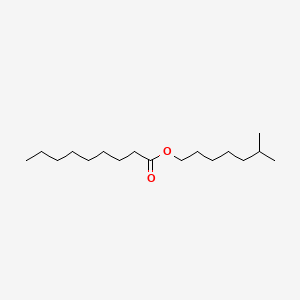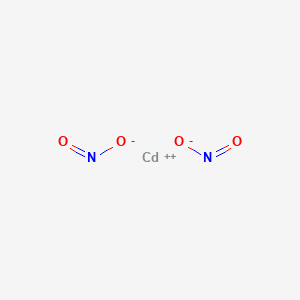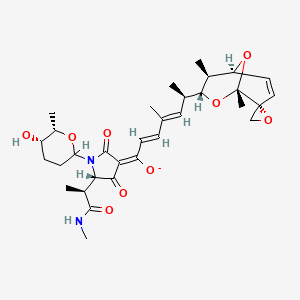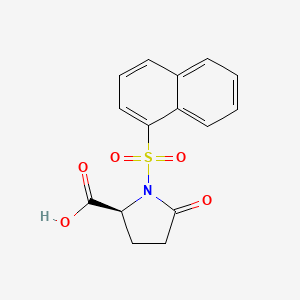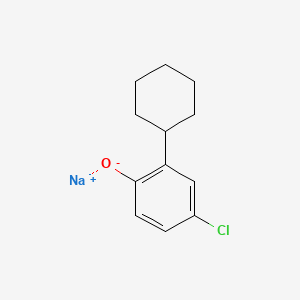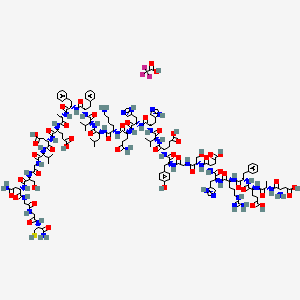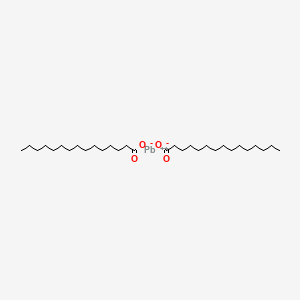
Lead pentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead pentadecanoate is a chemical compound formed by the combination of lead and pentadecanoic acid It is a type of lead carboxylate, where the lead ion is bonded to the carboxylate group of pentadecanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead pentadecanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with pentadecanoic acid. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the lead carboxylate. The general reaction is as follows: [ \text{PbO} + 2 \text{C}{15}\text{H}{31}\text{COOH} \rightarrow \text{Pb(C}{15}\text{H}{31}\text{COO})_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting lead salts with fatty acids under controlled conditions. The process involves dissolving lead salts in a suitable solvent and then adding the fatty acid. The mixture is heated to promote the reaction, and the product is purified through filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Lead pentadecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield lead metal and pentadecanoic acid.
Substitution: The carboxylate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Halogenating agents or other electrophiles in the presence of catalysts.
Major Products Formed:
Oxidation: Lead oxides and carbon dioxide.
Reduction: Lead metal and pentadecanoic acid.
Substitution: Various lead carboxylates with different functional groups.
Scientific Research Applications
Lead pentadecanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lead compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized materials, including lubricants and coatings.
Mechanism of Action
The mechanism of action of lead pentadecanoate involves its interaction with cellular components and enzymes. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress and cellular damage. The carboxylate group of pentadecanoic acid may also interact with lipid membranes, affecting their integrity and function.
Comparison with Similar Compounds
Lead acetate: Another lead carboxylate with similar properties but different applications.
Lead stearate: A lead carboxylate with a longer fatty acid chain, used in different industrial applications.
Lead oleate: A lead carboxylate with an unsaturated fatty acid, offering different chemical reactivity.
Uniqueness: Lead pentadecanoate is unique due to its specific fatty acid chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for applications where longer or shorter chain lead carboxylates may not be effective.
Properties
CAS No. |
93966-74-6 |
|---|---|
Molecular Formula |
C30H58O4Pb |
Molecular Weight |
690 g/mol |
IUPAC Name |
lead(2+);pentadecanoate |
InChI |
InChI=1S/2C15H30O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |
InChI Key |
QQUKCAHSWRUFAJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Dibutylamino)ethyl]phenol](/img/structure/B12644365.png)

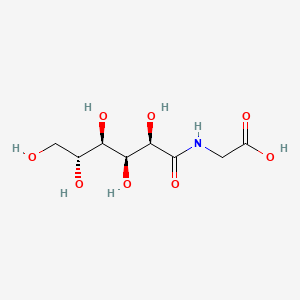
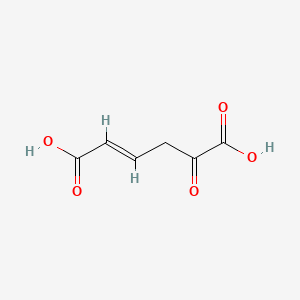
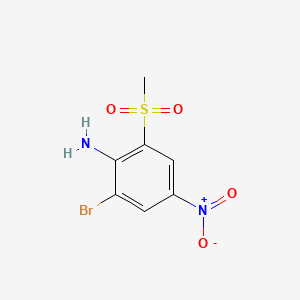
![Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12644377.png)

